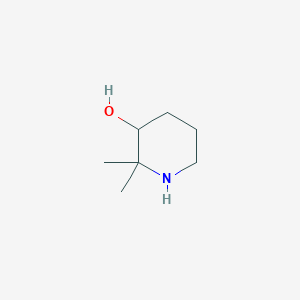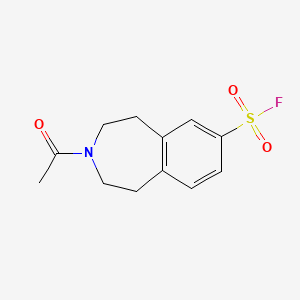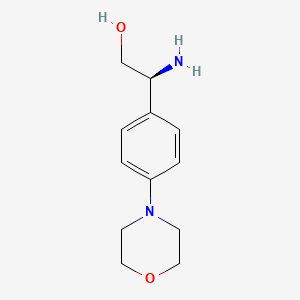
3-Methoxy-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypent-1-ene is an organic compound with the molecular formula C6H12O. It is also known by other names such as 1-ethyl-2-propenyl methyl ether and 1-pentene, 3-methoxy-. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a pentene chain. It is a colorless liquid with a boiling point of approximately 80.53°C .
Méthodes De Préparation
3-Methoxypent-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-penten-3-ol with methyl iodide in the presence of a base. This reaction typically yields 3-methoxypent-1-ene with a moderate yield of around 64% . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Methoxypent-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 3-methoxypent-1-ene into different saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be used in the study of biological processes and the development of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 3-methoxypent-1-ene exerts its effects involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
3-Methoxypent-1-ene can be compared with other similar compounds such as:
3-Methylpent-1-ene: Similar in structure but lacks the methoxy group.
5-Methoxypent-3-en-2-one: Contains a methoxy group but differs in the position and presence of a ketone group.
The uniqueness of 3-methoxypent-1-ene lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
14092-18-3 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
3-methoxypent-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-6(5-2)7-3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
QCKUVLJIMYEIRI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


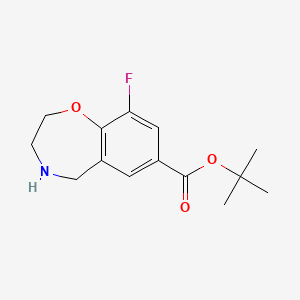
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
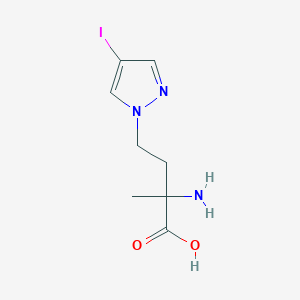
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)

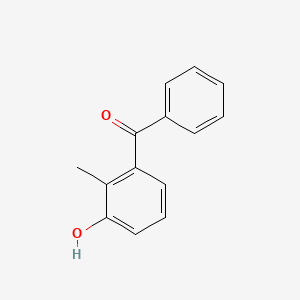

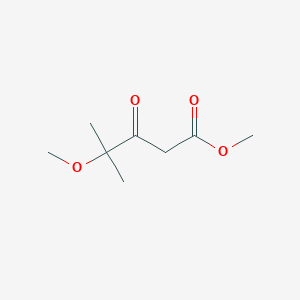
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
